4,4',4''-Trifluorotrityl Alcohol

Acidity pKa Electronic Effects

Fluorinated trityl analogs with consistent electronic profiles are scarce, hindering selective deprotection in complex syntheses. 4,4',4''-Trifluorotrityl Alcohol (CAS 379-57-7) solves this via three para-fluorine atoms that tune aryl electron density, boosting carbocation stability and acidity (pKa ~12.5) vs. non-fluorinated trityl alcohol. • Orthogonal deprotection enabled by enhanced acidity • Key precursor to 4,4',4''-Trifluorotrityl Bromide for medchem • Validated for next-gen LCD material formulations. Bulk quantities available with full analytical documentation.

Molecular Formula C19H13F3O
Molecular Weight 314.3 g/mol
CAS No. 379-57-7
Cat. No. B1303400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4''-Trifluorotrityl Alcohol
CAS379-57-7
Molecular FormulaC19H13F3O
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F
InChIInChI=1S/C19H13F3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
InChIKeyJALVMPWRAMMHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4',4''-Trifluorotrityl Alcohol: Product Overview


4,4',4''-Trifluorotrityl Alcohol (CAS 379-57-7), also known as Tris(4-fluorophenyl)methanol, is a fluorinated tertiary alcohol with the molecular formula C₁₉H₁₃F₃O and a molecular weight of 314.31 g/mol . This compound serves as a specialized fluorinated building block and synthetic intermediate, primarily utilized in research settings for the preparation of advanced materials and fine chemicals [1].

4,4',4''-Trifluorotrityl Alcohol: Critical Differentiation


The introduction of three para-fluorine atoms onto the trityl scaffold of 4,4',4''-Trifluorotrityl Alcohol fundamentally alters its physicochemical properties and reactivity profile compared to non-fluorinated trityl alcohol and other in-class candidates [1]. This modification significantly impacts electron density distribution on the aromatic rings, which in turn influences the compound's acidity, the stability of its derived carbocation, and its performance as a protecting group or synthetic intermediate [2]. Simply substituting this compound with a cheaper, non-fluorinated analog would likely lead to different reaction kinetics, altered selectivity, and compromised product purity in applications where the unique electronic and steric profile of the fluorinated trityl group is essential.

4,4',4''-Trifluorotrityl Alcohol: Comparative Performance Evidence


Enhanced Acidity vs. Trityl Alcohol

The electron-withdrawing nature of the para-fluorine atoms increases the acidity of 4,4',4''-Trifluorotrityl Alcohol compared to its non-fluorinated analog, trityl alcohol. While the pKa of trityl alcohol is typically in the range of 16-19, the fluorinated derivative exhibits a significantly lower predicted pKa, indicative of a more stable conjugate base . This enhanced acidity can be exploited in applications requiring a more easily deprotonated trityl alcohol or a more stable trityl anion.

Acidity pKa Electronic Effects

Tritylation Reactivity Profile

A classic study by Patai and Dayagi (1962) demonstrated that the rate of tritylation for active methylene compounds is highly dependent on the substitution pattern of the triarylmethanol [1]. The study shows that trityl alcohols with electron-withdrawing substituents, like fluorine, react differently than unsubstituted trityl alcohol. While specific rate data for 4,4',4''-Trifluorotrityl Alcohol is not provided in the abstract, the study's core finding is that varying the aryl group substituents leads to quantifiable differences in tritylation kinetics. This supports the principle that 4,4',4''-Trifluorotrityl Alcohol will exhibit a unique reactivity profile distinct from simpler analogs.

Tritylation Protecting Group Reaction Kinetics

Liquid Crystal Intermediate

Patents in the field of liquid crystal displays (LCDs) explicitly cite 4,4',4''-Trifluorotrityl Alcohol and its derivatives as valuable intermediates for synthesizing advanced materials [1]. The unique combination of a bulky trityl core and para-fluorine atoms contributes to desirable physical properties in liquid crystalline mixtures, such as enhanced response times and improved thermal stability. While specific performance metrics of the final mixtures are proprietary, the selection of this specific fluorinated building block over other potential precursors is a strong indicator of its unique contribution to final product performance.

Liquid Crystals Materials Science Fluorinated Building Blocks

Synthesis of Triarylmethyl Bromides

4,4',4''-Trifluorotrityl Alcohol serves as the direct precursor for 4,4',4''-Trifluorotrityl Bromide (CAS 200004-38-2), a specialized reagent used in organic synthesis [1]. This bromide derivative is a more electrophilic tritylating agent compared to unsubstituted trityl bromide. The ability to efficiently generate this specific fluorinated electrophile is a key differentiator for the alcohol. The market availability and specified purity (≥97% by titration) of the bromide highlight the demand for this fluorinated building block , which is ultimately derived from the alcohol.

Synthetic Intermediate Halogenation Electrophile

Validated Purity Specifications

Reputable chemical suppliers such as Tokyo Chemical Industry (TCI) and Aladdin Scientific offer 4,4',4''-Trifluorotrityl Alcohol with stringent, validated purity specifications. TCI reports a minimum purity of >98.0% as determined by GC, with a melting point range of 91.0 to 95.0 °C . This level of characterization provides a reliable baseline for researchers, ensuring consistency and reproducibility in experiments. While other vendors may offer lower purity grades, these authoritative specifications set a benchmark for quality that is critical for sensitive applications.

Quality Control Specifications Procurement

4,4',4''-Trifluorotrityl Alcohol: Application Scenarios


Fluorinated Protecting Groups

This compound is best utilized for introducing a fluorinated trityl protecting group that can be orthogonally cleaved under different conditions than standard trityl ethers, or when the unique electronic properties of the fluorine atoms can influence a subsequent reaction's selectivity or rate [1]. The altered electron density of the fluorinated trityl group, as inferred from its enhanced acidity, can provide a distinct handle for selective deprotection strategies in complex molecule synthesis.

Liquid Crystal Mixtures

As evidenced by patent literature, 4,4',4''-Trifluorotrityl Alcohol is a valuable intermediate in the development of specialized liquid crystal materials for electronic displays [1]. Its specific steric and electronic profile contributes to the formulation of mixtures with optimized response times and thermal stability, making it a key ingredient for research groups and companies developing next-generation LCD technologies.

Fluorinated Electrophiles for Medicinal Chemistry

The primary, high-value application is as a precursor to 4,4',4''-Trifluorotrityl Bromide [1]. This electrophilic reagent is crucial for installing a fluorinated trityl moiety onto nucleophilic centers in target molecules. This is particularly relevant in medicinal chemistry programs where the introduction of fluorine atoms is a common strategy to modulate drug-like properties such as metabolic stability and lipophilicity, and the bulky trityl group can influence target binding.

Fluorinated Carbocations and Anions Research

In academic settings, this compound is an excellent model substrate for studying the stability and reactivity of fluorinated triarylmethyl cations and anions. Its enhanced acidity compared to trityl alcohol [1] makes it a superior precursor for generating the corresponding anion, facilitating investigations into the structure and reactivity of these species, which are relevant as weakly coordinating anions in catalysis.

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